1-Cyclobutylprop-2-YN-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutylprop-2-YN-1-amine hydrochloride is a chemical compound with the molecular formula C7H11N.ClH. It is a hydrochloride salt of 1-Cyclobutylprop-2-YN-1-amine, characterized by its cyclobutyl group attached to a prop-2-yn-1-amine structure. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutylprop-2-YN-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclobutyl bromide and propargylamine.
Reaction: The cyclobutyl bromide undergoes a nucleophilic substitution reaction with propargylamine in the presence of a base such as sodium hydroxide.
Formation of Intermediate: This reaction forms 1-Cyclobutylprop-2-YN-1-amine.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-Scale Reactors: Using large-scale reactors to handle the starting materials and reagents.
Controlled Conditions: Maintaining controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Employing purification techniques such as recrystallization to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclobutylprop-2-YN-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutylprop-2-YN-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclobutylprop-2-YN-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Activation: It may activate receptors by mimicking the natural ligand.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-Cyclobutylprop-2-yn-1-amine hydrochloride
- (S)-1-Cyclobutylprop-2-yn-1-amine hydrochloride
Uniqueness
1-Cyclobutylprop-2-YN-1-amine hydrochloride is unique due to its specific cyclobutyl and prop-2-yn-1-amine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C7H12ClN |
---|---|
Molekulargewicht |
145.63 g/mol |
IUPAC-Name |
1-cyclobutylprop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C7H11N.ClH/c1-2-7(8)6-4-3-5-6;/h1,6-7H,3-5,8H2;1H |
InChI-Schlüssel |
QRXIXTBDYXWNPB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(C1CCC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.